1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound known for its potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which features a dihydroisoquinoline core with multiple functional groups including methoxy, trifluoromethyl, and phenoxy substituents. The unique arrangement of these groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be achieved through a multi-step process. The initial step often involves the formation of the dihydroisoquinoline core, which can be synthesized via a Pictet-Spengler reaction using appropriate aldehydes and amines. Subsequent steps involve the introduction of methoxy groups through O-methylation reactions and the addition of the trifluoromethylphenoxy moiety via nucleophilic substitution reactions. The final step includes the acetylation of the ethanone group under controlled conditions.
Industrial Production Methods:
On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This typically involves large-scale batch reactions with precise control of temperature, pressure, and reagent concentrations. Advanced purification techniques such as chromatography and crystallization are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions:
1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to produce dihydro derivatives with altered chemical properties.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions to yield modified analogs.
Common Reagents and Conditions:
Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields quinone derivatives, while reduction produces dihydro compounds. Substitution reactions can generate a wide range of analogs with varying biological activities.
Scientific Research Applications
1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has numerous scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It exhibits significant biological activity, making it a candidate for studying biochemical pathways and molecular targets.
Medicine: This compound shows potential as a therapeutic agent for treating various diseases due to its unique pharmacological properties.
Industry: It can be utilized in the development of advanced materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl and phenoxy groups enhance its ability to penetrate biological membranes and bind to protein receptors. This binding can modulate enzymatic activity, alter signal transduction pathways, and influence gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
1-(6,7-dimethoxy-1-((4-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-1(2H)-yl)ethanone
1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-3(1H)-yl)ethanone
Uniqueness:
The uniqueness of 1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone lies in its specific arrangement of functional groups, which confers distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Hope you find this breakdown useful
Properties
IUPAC Name |
1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO4/c1-13(26)25-8-7-14-9-19(27-2)20(28-3)11-17(14)18(25)12-29-16-6-4-5-15(10-16)21(22,23)24/h4-6,9-11,18H,7-8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTBIIWZPIVQKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=CC(=C3)C(F)(F)F)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.